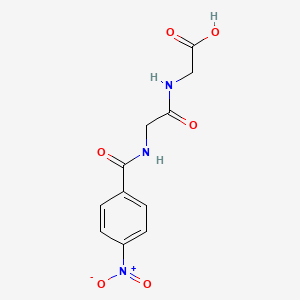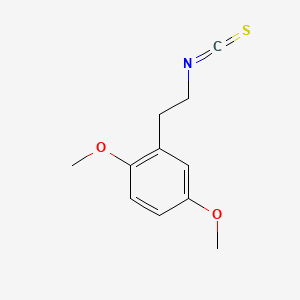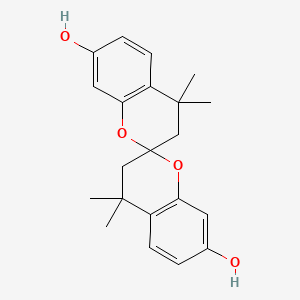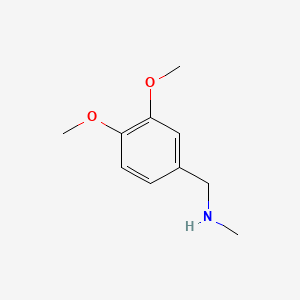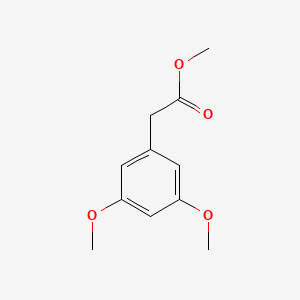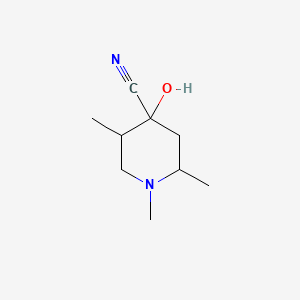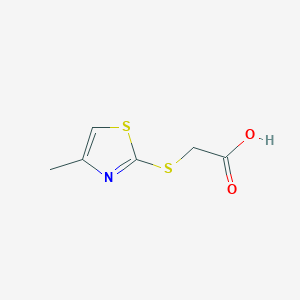
(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C6H7NO2S2 and a molecular weight of 189.26 . It is used for proteomics research .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide was synthesized to determine their antimicrobial activity and feasible structure–activity relationships .Wissenschaftliche Forschungsanwendungen
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives are recognized for their versatile bioactivity, making them crucial scaffolds in medicinal chemistry. Their importance is highlighted by their presence in many therapeutics, showing a range of biological activities including antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, and anti-inflammatory properties. Recent approaches in the synthesis of thiazole compounds have opened new avenues for drug discovery, showcasing their role in the development of new drug molecules with innovative modes of action (Sharma et al., 2019).
Pharmacological Evaluation and Molecular Docking
The synthesis and pharmacological evaluation of benzofused thiazole derivatives have been studied for their antioxidant and anti-inflammatory activities. These studies involve molecular docking to understand the interaction between newly synthesized thiazole compounds and various drug targets or enzymes. Such research underscores the potential of thiazole derivatives as alternative agents for antioxidant and anti-inflammatory therapies, highlighting the innovative pathways for therapeutic intervention (Raut et al., 2020).
Bioactivity and Recent Studies
A review of the most recent studies on the bioactivity of thiazolidin-4-ones, a closely related class to thiazole derivatives, revealed significant biological activities. These include antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The review also discussed the impact of various substituents on the molecules' biological activity, providing valuable insights for the design of new, more efficient drug agents within the thiazolidin-4-ones class (Mech et al., 2021).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. This compound could also be studied for its potential biological activities, given the known activities of related thiazole derivatives .
Eigenschaften
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-4-2-10-6(7-4)11-3-5(8)9/h2H,3H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTQOYIRMDGTAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349406 |
Source


|
| Record name | (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid | |
CAS RN |
5685-17-6 |
Source


|
| Record name | 2-[(4-Methyl-2-thiazolyl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

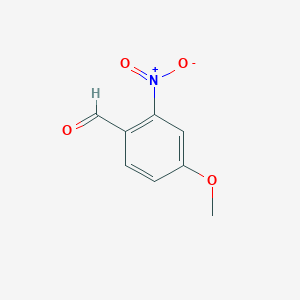
![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)


![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)

